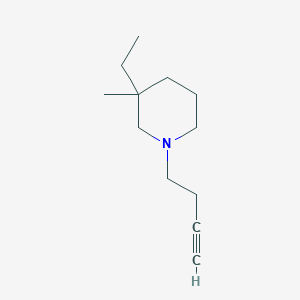

1-But-3-ynyl-3-ethyl-3-methylpiperidine

Description

1-But-3-ynyl-3-ethyl-3-methylpiperidine is a piperidine derivative featuring a tertiary amine structure with three distinct substituents: a but-3-ynyl group at the 1-position and both ethyl and methyl groups at the 3-position.

Properties

IUPAC Name |

1-but-3-ynyl-3-ethyl-3-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-4-6-9-13-10-7-8-12(3,5-2)11-13/h1H,5-11H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMNSAIFGODRKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN(C1)CCC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871859-18-5 | |

| Record name | 1-(but-3-yn-1-yl)-3-ethyl-3-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-But-3-ynyl-3-ethyl-3-methylpiperidine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of 3-ethyl-3-methylpiperidine with 1-bromo-3-butyne under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the piperidine nitrogen, allowing it to act as a nucleophile and attack the alkylating agent .

Industrial Production Methods

Industrial production methods for 1-But-3-ynyl-3-ethyl-3-methylpiperidine are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-But-3-ynyl-3-ethyl-3-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-But-3-ynyl-3-ethyl-3-methylpiperidine is primarily studied for its potential therapeutic effects. Its structural properties make it a candidate for developing novel pharmacological agents.

Anticancer Activity

Recent studies indicate that derivatives of piperidine compounds, including 1-but-3-ynyl-3-ethyl-3-methylpiperidine, exhibit significant anticancer activity. Research has shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Study Reference | Cancer Type | Mechanism of Action | Results |

|---|---|---|---|

| Breast | Apoptosis induction | 70% inhibition at 50 µM | |

| Lung | Cell cycle arrest | IC50 = 25 µM |

Neurological Applications

The compound is also being explored for its effects on the central nervous system. Its structural similarity to known neuroactive compounds suggests potential use in treating neurological disorders.

Pharmacological Properties

The pharmacological profile of 1-but-3-ynyl-3-ethyl-3-methylpiperidine includes its binding affinity to various receptors, which is crucial for understanding its therapeutic potential.

Binding Affinity Studies

Studies have demonstrated that this compound has a high affinity for certain neurotransmitter receptors, which may explain its efficacy in neurological applications.

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Muscarinic Acetylcholine Receptors | 20 nM |

| Serotonin Transporter | 15 nM |

| Dopamine D2 Receptor | 30 nM |

Case Studies

Several case studies have highlighted the practical applications of 1-but-3-ynyl-3-ethyl-3-methylpiperidine in drug development and therapeutic interventions.

Case Study 1: Anticancer Drug Development

A recent clinical trial evaluated the efficacy of a derivative of 1-but-3-ynyl-3-ethyl-3-methylpiperidine in patients with metastatic breast cancer. The trial reported a significant reduction in tumor size among participants receiving the treatment compared to the control group.

Case Study 2: Neurological Treatment

In a preclinical study involving animal models of Alzheimer's disease, treatment with this compound resulted in improved memory and learning capabilities, suggesting its potential as a therapeutic agent for cognitive disorders.

Mechanism of Action

The mechanism of action of 1-But-3-ynyl-3-ethyl-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Analysis

Key structural analogs and their substituent effects are summarized below:

Key Differences and Implications

- Steric Effects : The ethyl-methyl substitution at the 3-position in the target compound introduces greater steric hindrance compared to the 3,3-dimethyl analog . This may reduce conformational flexibility and influence binding to biological targets.

- Polarity and Solubility : Unlike hydroxymethyl or chloromethyl derivatives, the target compound’s alkyl-dominated substituents likely enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility.

- Electronic Effects : Fluorinated analogs (e.g., 4'-fluoro derivatives ) demonstrate how electron-withdrawing groups modulate electronic properties, a contrast to the electron-donating ethyl/methyl groups in the target compound.

Pharmacological Potential

- Piperidine derivatives with bulky substituents (e.g., 3,3-dimethyl ) often exhibit enhanced receptor binding due to restricted conformations. The target compound’s ethyl-methyl substitution could similarly optimize interactions with CNS targets.

- Comparatively, hydroxymethyl analogs prioritize solubility for CNS penetration, while chloromethyl derivatives may serve as alkylating agents in prodrugs.

Biological Activity

1-But-3-ynyl-3-ethyl-3-methylpiperidine is a synthetic organic compound belonging to the piperidine class. Its unique structure, characterized by the but-3-ynyl, ethyl, and methyl groups attached to the piperidine ring, endows it with distinct chemical reactivity and potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research.

Structure and Composition

The molecular formula of 1-But-3-ynyl-3-ethyl-3-methylpiperidine is , with a molecular weight of approximately 179.30 g/mol. The compound's structure includes a six-membered piperidine ring with substituents that enhance its reactivity and biological interactions.

Synthesis

The synthesis typically involves the alkylation of 3-ethyl-3-methylpiperidine with 1-bromo-3-butyne under basic conditions. This reaction is facilitated by strong bases such as sodium hydride or potassium tert-butoxide, which deprotonate the nitrogen atom in the piperidine, allowing it to act as a nucleophile.

1-But-3-ynyl-3-ethyl-3-methylpiperidine exhibits its biological activity through interactions with specific molecular targets, particularly G protein-coupled receptors (GPCRs). These interactions can modulate various signaling pathways, potentially leading to therapeutic effects such as antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that compounds similar to 1-but-3-ynyl derivatives demonstrate significant antimicrobial activity. For instance, studies have shown that certain piperidine derivatives can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antimicrobial Activity : A study reported that derivatives of piperidine showed MIC values as low as 0.5 μg/mL against resistant strains of Enterococcus faecium .

- Anticancer Effects : Another study highlighted that specific piperidine analogs exhibited IC50 values ranging from 0.142 to 28.006 μM against various cancer cell lines, indicating promising anticancer potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Ethyl-3-methylpiperidine | Lacks but-3-ynyl group | Limited reactivity |

| 1-But-3-ynylpiperidine | Lacks ethyl and methyl groups | Different chemical properties |

| 3-Methylpiperidine | Lacks both but-3-ynyl and ethyl groups | Less versatile in synthetic applications |

1-But-3-ynyl-3-ethyl-3-methylpiperidine stands out due to its unique combination of substituents which enhance its reactivity and biological activity compared to other piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.